molecular formula C23H26BrN3O5S2 B2967632 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 864976-03-4

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2967632
CAS No.: 864976-03-4
M. Wt: 568.5
InChI Key: ITBVBSZVZHKTRU-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of benzothiazole-derived sulfonamides characterized by a Z-configuration imine bond linking the benzo[d]thiazole core to a sulfonyl-substituted benzamide moiety. Key structural features include:

  • A 2-methoxyethyl group at position 3 of the benzothiazole, contributing to solubility and steric effects.
  • A 2,6-dimethylmorpholino sulfonyl group on the benzamide, which modulates pharmacokinetic properties and target binding .

Synthesis of such compounds typically involves Friedel-Crafts reactions, nucleophilic substitutions, and tautomeric equilibria, as seen in analogous benzothiazole derivatives . Spectral characterization (e.g., IR, NMR) is critical for confirming tautomeric forms and regiochemistry, as highlighted in related studies .

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3O5S2/c1-15-13-26(14-16(2)32-15)34(29,30)19-7-4-17(5-8-19)22(28)25-23-27(10-11-31-3)20-9-6-18(24)12-21(20)33-23/h4-9,12,15-16H,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBVBSZVZHKTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of this compound contribute significantly to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BrN3O3S, and it has a molecular weight of approximately 421.31 g/mol. The structure includes a bromine atom at position 6 of the benzothiazole ring, a methoxyethyl group at position 3, and a sulfonamide moiety attached to a benzamide core. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Property Description
Molecular FormulaC19H22BrN3O3S
Molecular Weight421.31 g/mol
Key Functional GroupsBenzothiazole, Methoxyethyl, Sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Preliminary studies indicate that this compound may inhibit certain enzymes or modulate receptor activity, which can lead to therapeutic effects against various diseases.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or bacterial survival.
  • Receptor Modulation : Interaction with receptors may alter signaling pathways associated with cancer proliferation or infection.

Biological Activity

Research on the biological activity of this compound has shown promising results in several areas:

Anticancer Activity

Studies have indicated that benzothiazole derivatives possess significant anticancer properties. The specific structural characteristics of this compound may enhance its efficacy against cancer cells by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation through cell cycle arrest.

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. This compound's unique structure may allow it to act against various pathogens by:

  • Disrupting bacterial cell wall synthesis.
  • Inhibiting metabolic pathways essential for bacterial survival.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes structural and physicochemical differences between the target compound and three analogs:

Compound Substituents on Benzothiazole Sulfonyl Group Molecular Formula Molecular Weight
Target: (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide 6-Br, 3-(2-methoxyethyl) 2,6-Dimethylmorpholino sulfonyl C₂₄H₂₇BrN₄O₅S₂ 611.5
Analog 1: (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide 5,6-diOCH₃, 3-propyl 2,6-Dimethylmorpholino sulfonyl C₂₅H₃₁N₃O₆S₂ 533.7
Analog 2: (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide 6-SO₂CH₃, 3-(2-methoxyethyl) Methyl sulfonyl C₁₉H₂₀N₂O₆S₃ 468.6
Analog 3: (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide 5,6-diOCH₃, 3-ethyl Morpholino sulfonyl C₂₂H₂₅N₃O₆S₂ 491.6

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The 6-bromo group in the target compound may enhance electrophilic interactions compared to the 6-SO₂CH₃ in Analog 2 or 5,6-diOCH₃ in Analogs 1 and 3. Bromine’s electron-withdrawing nature could influence tautomerization equilibria and binding to biological targets .

Sulfonyl Group Variations: The 2,6-dimethylmorpholino sulfonyl moiety in the target compound and Analog 1 introduces steric hindrance and chiral centers, which may improve selectivity for protein targets compared to the simpler morpholino sulfonyl (Analog 3) or methyl sulfonyl (Analog 2) groups .

Spectral and Tautomeric Behavior :

  • IR spectra of similar compounds confirm the absence of C=O bands in tautomeric forms (e.g., thione vs. thiol), with C=S stretching observed at 1247–1255 cm⁻¹ . NMR chemical shifts in regions corresponding to substituents (e.g., 6-bromo vs. 5,6-diOCH₃) can differentiate structural analogs .

Computational and Bioactivity Correlations

  • Bioactivity Clustering: Compounds with similar sulfonyl substituents (e.g., morpholino derivatives) cluster together in hierarchical analyses, indicating shared modes of action, such as kinase or protease inhibition .

Q & A

Q. What are the recommended synthetic routes for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, including:
  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or coupling of brominated intermediates (e.g., 6-bromo-3-(2-methoxyethyl)benzothiazol-2(3H)-one) .
  • Step 2 : Sulfonylation at the 4-position using 2,6-dimethylmorpholine sulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
  • Step 3 : Formation of the hydrazone (Z)-configuration via condensation with a benzamide derivative under controlled pH and temperature to favor the Z-isomer .
    Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., triethylamine), and microwave-assisted heating for improved yield .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. The morpholino sulfonyl group enhances aqueous solubility compared to non-sulfonylated analogs .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 1–4 weeks, monitoring degradation via LC-MS. The Z-configuration may exhibit lower thermal stability than E-isomers, requiring storage at –20°C .

Advanced Research Questions

Q. What spectroscopic and computational methods are critical for resolving structural ambiguities in this compound?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to confirm the Z-configuration by correlating the hydrazone NH proton with the benzothiazole carbonyl carbon .
  • X-ray Crystallography : Resolve crystal packing to validate stereochemistry; the bromine atom aids in heavy-atom phasing .
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., Gaussian 16) to identify discrepancies in sulfonyl or morpholino group orientations .

Q. How can conflicting bioactivity data from different assays be systematically analyzed?

  • Methodological Answer :
  • Data Triangulation : Cross-validate IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) using orthogonal assays (e.g., SPR for binding affinity vs. MTT for cell viability) .
  • Meta-Analysis : Apply statistical tools (e.g., Grubb’s test) to identify outliers. For example, discrepancies in IC50_{50} may arise from assay-specific interference by the bromine atom’s redox activity .

Q. What strategies are recommended for studying the metabolic fate of this compound in preclinical models?

  • Methodological Answer :
  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. The 2-methoxyethyl group may undergo O-demethylation, while the morpholino ring resists oxidation .
  • Reactive Metabolite Screening : Use glutathione trapping assays to detect thiol adducts, particularly from the benzothiazole core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.